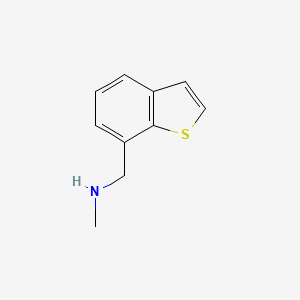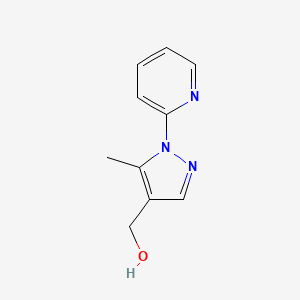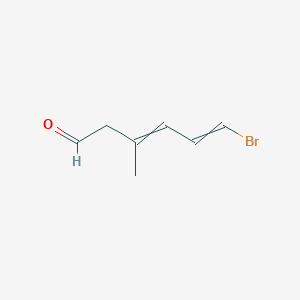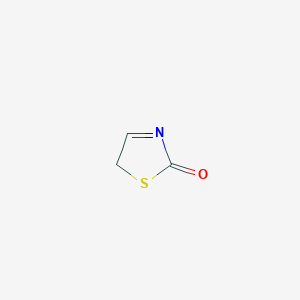
2(5H)-Thiazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Thiazolone is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is part of the thiazole family, which is known for its presence in various natural products and synthetic compounds with significant biological activities. Thiazoles are found in essential biomolecules such as vitamin B1 (thiamine) and penicillin .
Preparation Methods
Synthetic Routes and Reaction Conditions
2(5H)-Thiazolone can be synthesized through various methods. One common synthetic route involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. Another method includes the cyclization of α-mercapto ketones with nitriles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
2(5H)-Thiazolone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
2(5H)-Thiazolone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and receptor ligands.
Medicine: Compounds containing the thiazole ring are investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(5H)-Thiazolone and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, thiazole derivatives can inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazole: A simpler thiazole derivative with similar biological activities.
1,3,4-Thiadiazole: Contains an additional nitrogen atom in the ring, leading to different chemical properties.
1,3-Thiazolo[2,3-c]-1,2,4-triazole: A fused ring system with unique biological activities.
Uniqueness
2(5H)-Thiazolone is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
82358-08-5 |
|---|---|
Molecular Formula |
C3H3NOS |
Molecular Weight |
101.13 g/mol |
IUPAC Name |
5H-1,3-thiazol-2-one |
InChI |
InChI=1S/C3H3NOS/c5-3-4-1-2-6-3/h1H,2H2 |
InChI Key |
SCCXADHXVLCUPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC(=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


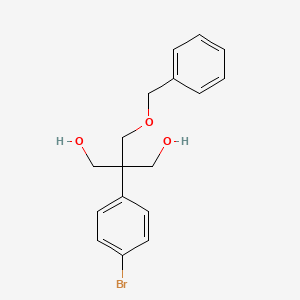
![5-Amino-2-[1,2,4]triazol-1-ylbenzonitrile](/img/structure/B8638544.png)
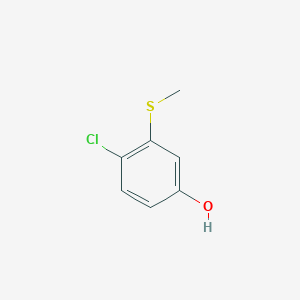
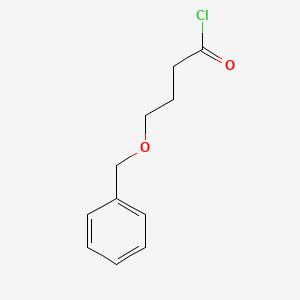
![2-(6'-(4-(9H-carbazol-9-yl)phenyl)-3,3'-bipyridin-6-yl)benzo[d]thiazole](/img/structure/B8638563.png)
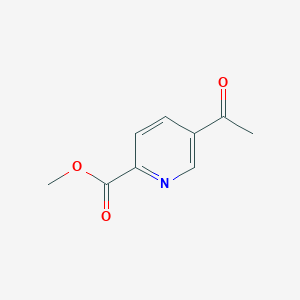
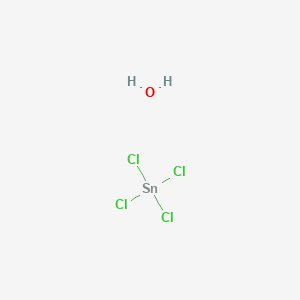
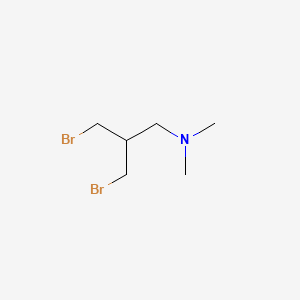
![4-[(2-Thienylmethyl)amino]-1-methylpiperidine](/img/structure/B8638586.png)
![chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone](/img/structure/B8638590.png)
![4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole](/img/structure/B8638592.png)
